

# An In-depth Technical Guide to the Chemical Properties of 4-Nitrophenyl Acetate

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## Compound of Interest

Compound Name: 4-Nitrophenyl acetate

Cat. No.: B032502

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## Introduction

**4-Nitrophenyl acetate** (4-NPA), also commonly referred to as p-nitrophenyl acetate (pNPA), is an organic ester of significant interest in biochemical and pharmaceutical research. Structurally, it is the product of the formal condensation of the hydroxyl group of 4-nitrophenol with the carboxyl group of acetic acid. Its primary utility stems from its role as a chromogenic substrate for a variety of hydrolytic enzymes. The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon ionization to the 4-nitrophenolate ion under neutral to alkaline conditions, produces a distinct yellow color. This colorimetric change allows for a simple and continuous spectrophotometric assay to determine the activity of enzymes such as esterases, lipases, and proteases like chymotrypsin. This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biochemical pathways associated with **4-Nitrophenyl acetate**.

## Chemical and Physical Properties

**4-Nitrophenyl acetate** is typically a white to pale yellow crystalline solid at room temperature. It is stable under standard conditions but should be protected from moisture, as it can undergo slow hydrolysis.

## Physical Data

The key physical and chemical properties of **4-Nitrophenyl acetate** are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	(4-nitrophenyl) acetate	[1]
CAS Number	830-03-5	[2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	Off-white, beige, or yellow crystalline powder	[2][3]
Melting Point	75 - 79 °C	[2][3]
Boiling Point	314.2 °C (rough estimate)	[4]
Water Solubility	0.53 g/L; Insoluble to partly miscible	[4][5]
LogP (Octanol/Water)	1.58	[6]
Vapor Pressure	0.0014 mmHg at 25°C	[4]

## Solubility

**4-Nitrophenyl acetate** exhibits limited solubility in water but is soluble in many common organic solvents. This differential solubility is crucial for its use in biochemical assays, where it is often dissolved in a small amount of organic solvent before being introduced to an aqueous buffer system.

Solvent	Solubility	Reference(s)
Water	Limited / Poorly soluble	[7]
Ethanol	Soluble	[7]
Methanol	Soluble	[2]
Acetone	Soluble	[7]
Dichloromethane	Soluble	[7]
Dimethyl sulfoxide (DMSO)	Soluble	[7]

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-Nitrophenyl acetate**. The key spectral characteristics are provided below. The hydrolysis product, 4-nitrophenol/4-nitrophenolate, is monitored spectrophotometrically around 400-410 nm.[3]

Technique	Data	Reference(s)
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ): δ 8.16 (d, 2H), 7.44 (d, 2H), 2.06 (s, 3H) ppm	[5]
<sup>13</sup> C NMR	(100 MHz, CDCl <sub>3</sub> ): δ 169.68, 157.97, 145.43, 122.76, 121.53, 20.05 ppm	[5]
IR Spectroscopy	Conforms to structure	[6]
UV-Vis (Hydrolysis Product)	λ <sub>max</sub> ≈ 405 nm (for 4-nitrophenolate)	[2]
Mass Spectrometry	m/z = 181.06	[5]

## Reactivity and Stability

**Stability:** **4-Nitrophenyl acetate** is stable under normal temperatures and pressures in a dry environment. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container,

with storage at -20°C often recommended to maintain quality.[4]

#### Reactivity:

- **Hydrolysis:** The most significant reaction is the hydrolysis of the ester bond, which can be catalyzed by acid, base, or enzymes. This reaction yields 4-nitrophenol and acetic acid. The liberated 4-nitrophenol is the basis for its use in colorimetric assays.
- **Incompatibilities:** It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Contact with strong bases will rapidly accelerate hydrolysis.
- **Hazardous Decomposition:** When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NO<sub>x</sub>), carbon monoxide (CO), and carbon dioxide (CO<sub>2</sub>).[1]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-Nitrophenyl acetate** and its application in a standard enzyme assay.

### Synthesis of 4-Nitrophenyl Acetate

This protocol describes the synthesis of **4-Nitrophenyl acetate** via the acylation of 4-nitrophenol using acetic anhydride.

#### Materials:

- 4-Nitrophenol
- Acetic anhydride
- Pyridine (or a few drops of concentrated sulfuric acid as a catalyst)
- Ethanol
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar

- Round-bottom flask
- Reflux condenser (if heating)
- Büchner funnel and filter paper

#### Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenol in a minimal amount of pyridine (acting as both solvent and catalyst). Alternatively, use a non-basic solvent and add a catalytic amount of concentrated sulfuric acid.
- **Addition of Acylating Agent:** While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
- **Reaction:** Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product and quench any unreacted acetic anhydride.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove water-soluble impurities.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to yield pure **4-Nitrophenyl acetate** as a crystalline solid.
- **Drying and Characterization:** Dry the purified crystals under vacuum. Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

## General Protocol for Esterase Activity Assay

This protocol outlines a general method for measuring esterase activity in a 96-well microplate format using 4-NPA as the substrate.

#### Materials:

- Enzyme solution (e.g., esterase, lipase) of unknown activity
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM potassium phosphate, pH 7.4)
- **4-Nitrophenyl acetate (4-NPA)**
- Substrate Stock Solution (e.g., 10-20 mM 4-NPA in DMSO or acetonitrile)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

#### Methodology:

- Reagent Preparation:
  - Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
  - Prepare the 4-NPA stock solution in an appropriate organic solvent like DMSO.[\[7\]](#)
  - Dilute the enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Reaction Setup:
  - In each well of the 96-well plate, add the assay buffer. A typical reaction volume is 200  $\mu$ L.
  - Add the diluted enzyme solution to the appropriate wells.
  - Include a "no-enzyme" control well containing only the assay buffer and substrate to measure the rate of spontaneous, non-enzymatic hydrolysis of 4-NPA.[\[1\]](#)
- Initiation and Measurement:
  - Pre-incubate the plate at the reaction temperature for 5 minutes.
  - Initiate the reaction by adding a small volume of the 4-NPA stock solution to each well.[\[7\]](#)

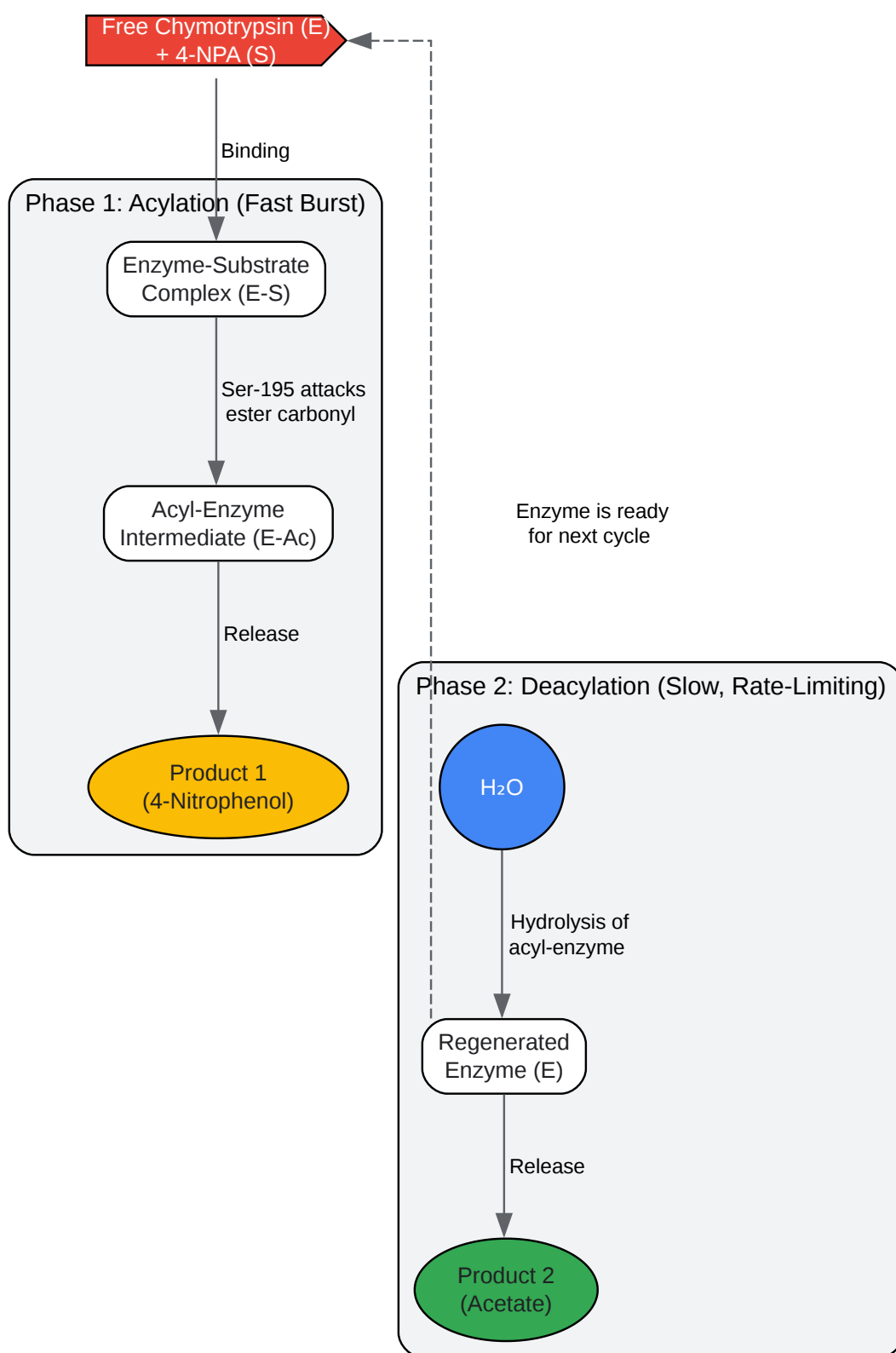
- Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.  
[3][7]
- Data Analysis:
  - Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
  - Determine the initial reaction velocity ( $V_0$ ) from the linear portion of the absorbance vs. time plot.
  - Convert the rate ( $\Delta\text{Abs}/\text{min}$ ) to the rate of product formation ( $\mu\text{mol}/\text{min}$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ), where ' $\epsilon$ ' is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (pH, temperature).

## Key Mechanisms and Workflows

Visualizing the biochemical pathways and experimental procedures involving 4-NPA is essential for a complete understanding. The following diagrams, rendered using Graphviz, illustrate these core concepts.

### Chymotrypsin-Catalyzed Hydrolysis of 4-NPA

The hydrolysis of 4-NPA by the protease chymotrypsin is a classic example of a "ping-pong" mechanism involving a covalent enzyme intermediate. The process occurs in two main phases: a rapid "burst" phase (acylation) followed by a slower, steady-state phase (deacylation).



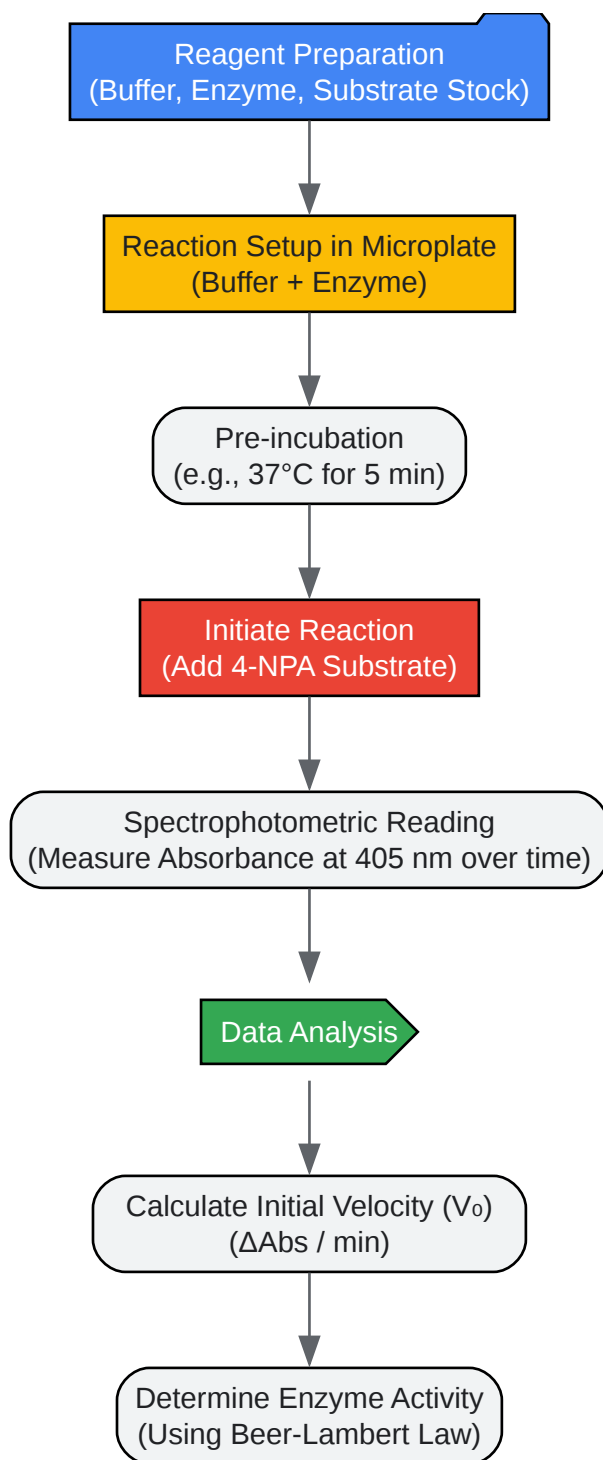
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Mechanism of 4-NPA hydrolysis by chymotrypsin.



## Experimental Workflow for Enzyme Activity Measurement

The following diagram outlines the logical steps for a typical spectrophotometric enzyme assay using 4-NPA.



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General workflow for a 4-NPA based enzyme assay.

## Conclusion

**4-Nitrophenyl acetate** remains an invaluable tool for researchers in biochemistry, enzymology, and drug development. Its well-characterized chemical properties, straightforward synthesis, and the robust colorimetric signal generated upon hydrolysis make it a reliable and efficient substrate for studying a wide range of esterolytic enzymes. The protocols and data presented in this guide offer a comprehensive technical resource for the effective application of **4-Nitrophenyl acetate** in a laboratory setting. Proper handling and an understanding of its stability and reactivity are crucial for obtaining accurate and reproducible results.

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